6-Methylaminohexanoic acid tert-butyl ester
Overview
Description
6-Methylaminohexanoic acid tert-butyl ester is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a tert-butyl ester group attached to the carboxyl group of 6-methylaminohexanoic acid. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Biochemical Analysis
Biochemical Properties
6-Methylaminohexanoic acid tert-butyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of esters and amides. It interacts with various enzymes and proteins, facilitating the formation of acid chloride intermediates in situ, which are subsequently used in reactions with alcohols and amines to produce esters and amides . The compound’s interactions with enzymes such as SnCl2 as a catalyst highlight its importance in biochemical synthesis processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for enzymes involved in ester and amide synthesis, facilitating the formation of acid chloride intermediates. These intermediates then react with alcohols and amines to produce esters and amides . The compound’s ability to catalyze these reactions highlights its role in enzyme activation and the modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under mild conditions, providing high yields in ester and amide synthesis reactions
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role in the synthesis of esters and amides highlights its involvement in key metabolic processes, influencing the availability of metabolic intermediates and the overall metabolic balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Methylaminohexanoic acid tert-butyl ester typically involves the esterification of 6-methylaminohexanoic acid with tert-butanol. One common method is the use of boron trifluoride etherate as a catalyst in the presence of anhydrous magnesium sulfate . The reaction proceeds under mild conditions and yields the desired ester in good quantities.
Another method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups quickly and in high yields . This method is advantageous due to its efficiency and the mild reaction conditions required.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction medium is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
6-Methylaminohexanoic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous medium, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, LDA in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
6-Methylaminohexanoic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylaminohexanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 6-methylaminohexanoic acid, which can then interact with enzymes or receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylaminohexanoic acid methyl ester
- 6-Methylaminohexanoic acid ethyl ester
- 6-Methylaminohexanoic acid isopropyl ester
Uniqueness
6-Methylaminohexanoic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it distinct from other esters of 6-methylaminohexanoic acid, which may have different physical and chemical properties .
Biological Activity
Overview
6-Methylaminohexanoic acid tert-butyl ester is an organic compound classified as an amino acid ester. It is characterized by the presence of a tert-butyl ester group attached to the carboxyl group of 6-methylaminohexanoic acid. This compound has garnered interest in various biological and chemical fields due to its unique structural features and potential applications in drug development and synthesis.
This compound plays a significant role in biochemical reactions, particularly in the synthesis of esters and amides. Its interactions with enzymes facilitate the formation of acid chloride intermediates, which are crucial for subsequent reactions involving alcohols and amines.
Molecular Mechanism
The compound's biological activity is primarily mediated through its ability to bind with specific biomolecules, acting as a substrate for enzymes involved in metabolic pathways. This binding can modulate various cellular functions, influencing metabolic flux and metabolite levels within biological systems.
Stability and Degradation
Research indicates that this compound remains stable under mild conditions, which is essential for maintaining its biological activity over time. Studies have shown that it provides high yields in reactions aimed at synthesizing esters and amides, suggesting its efficiency as a biochemical reagent.
Metabolic Pathways
The compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in synthesizing esters and amides underscores its importance in key metabolic processes, affecting the availability of critical metabolic intermediates.
Application in Drug Development
Recent studies have explored the use of this compound as a prodrug or in drug delivery systems. Its ability to release active compounds upon hydrolysis makes it a candidate for enhancing the bioavailability of therapeutic agents.
Comparative Analysis with Similar Compounds
A comparative analysis with other esters of 6-methylaminohexanoic acid reveals that the tert-butyl group imparts unique steric hindrance properties. This affects the compound's reactivity and stability, making it distinct from its methyl, ethyl, and isopropyl counterparts.
Compound Type | Structure | Unique Features |
---|---|---|
Methyl Ester | -CH3 | Lower steric hindrance |
Ethyl Ester | -C2H5 | Moderate steric hindrance |
Isopropyl Ester | -C3H7 | Increased stability |
Tert-Butyl Ester | -C4H9 | High steric hindrance, enhanced stability |
The mechanism of action for this compound involves hydrolysis to release active 6-methylaminohexanoic acid. This active form can then interact with various enzymes or receptors within biological systems, potentially leading to therapeutic effects .
Properties
IUPAC Name |
tert-butyl 6-(methylamino)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-5-7-9-12-4/h12H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCMFNGJGGOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.